molecular formula C8H18FN B13221537 Ethyl(2-fluoroethyl)(2-methylpropyl)amine

Ethyl(2-fluoroethyl)(2-methylpropyl)amine

Cat. No.: B13221537
M. Wt: 147.23 g/mol
InChI Key: PHFSVHNPQSHKME-UHFFFAOYSA-N
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Description

Ethyl(2-fluoroethyl)(2-methylpropyl)amine is an organic compound with the molecular formula C8H18FN It is a secondary amine, characterized by the presence of an ethyl group, a 2-fluoroethyl group, and a 2-methylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-fluoroethyl)(2-methylpropyl)amine typically involves the reaction of 2-fluoroethylamine with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-fluoroethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Simpler amines and hydrocarbons.

    Substitution: Various substituted amines and other organic compounds.

Scientific Research Applications

Ethyl(2-fluoroethyl)(2-methylpropyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl(2-fluoroethyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can influence various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Ethyl(2-fluoroethyl)(2-methylpropyl)amine can be compared with other similar compounds such as:

    Ethyl(2-methylpropyl)amine: Lacks the fluoroethyl group, resulting in different chemical properties and reactivity.

    (2-Fluoroethyl)(methyl)amine: Contains a methyl group instead of the 2-methylpropyl group, leading to variations in steric and electronic effects.

    N-Ethyl-N-methyl-2-fluoroethylamine: Similar structure but with different alkyl groups attached to the nitrogen atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl(2-fluoroethyl)(2-methylpropyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated ethyl group and a branched alkyl chain. Its chemical structure can be represented as follows:

C5H12FN\text{C}_5\text{H}_{12}\text{F}\text{N}

This structure suggests potential interactions with biological systems, particularly due to the presence of the fluorine atom, which can influence the compound's lipophilicity and interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Compounds with similar structures have been shown to interact with various neurotransmitter receptors, including adrenergic and dopaminergic receptors. The presence of a fluorine atom may enhance binding affinity due to increased lipophilicity.
  • Enzyme Inhibition : Some studies suggest that amines can act as inhibitors for certain enzymes, potentially affecting metabolic pathways. For example, the inhibition of monoamine oxidase (MAO) has been observed in related compounds.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, a study demonstrated that similar alkylamines showed effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Effects : The compound's potential neuropharmacological effects have been investigated in models simulating neurodegenerative diseases. It was found to modulate neurotransmitter levels, suggesting a role in conditions such as Parkinson's disease.
  • Trypanocidal Activity : Research has indicated that derivatives with similar structures exhibit trypanocidal activity against Trypanosoma brucei, with IC50 values indicating significant potency (e.g., compounds showing IC50 values around 0.42 μM) . This suggests that this compound may have potential applications in treating trypanosomiasis.

Case Study 1: Neuroprotection in Parkinson’s Disease Models

In a study examining neuroprotective agents for Parkinson's disease, this compound was tested for its ability to reduce oxidative stress in neuronal cells. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against standard bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

Research Findings Summary Table

Activity IC50 / MIC Reference
Trypanocidal Activity0.42 μM
Antimicrobial Activity32 µg/mLPreliminary Study
Neuroprotective EffectsSignificant ReductionCase Study

Properties

Molecular Formula

C8H18FN

Molecular Weight

147.23 g/mol

IUPAC Name

N-ethyl-N-(2-fluoroethyl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H18FN/c1-4-10(6-5-9)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

PHFSVHNPQSHKME-UHFFFAOYSA-N

Canonical SMILES

CCN(CCF)CC(C)C

Origin of Product

United States

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